4-Methylcyclohexyl chloroformate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13ClO2 |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
(4-methylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C8H13ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
HWRKOBTYLLJBDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylcyclohexyl Chloroformate
Traditional Phosgene-Mediated Synthesis Routes
The conventional and most widely employed methods for producing 4-methylcyclohexyl chloroformate rely on the use of phosgene (B1210022), a highly reactive and toxic gas, or its safer-to-handle oligomeric forms.
Reaction of 4-Methylcyclohexyl Alcohol with Phosgene Gas
The direct reaction of 4-methylcyclohexanol (B52717) with gaseous phosgene represents a fundamental approach to the synthesis of this compound. kobe-u.ac.jp This process, analogous to the preparation of other chloroformates like methyl chloroformate, involves bubbling phosgene gas through the alcohol. google.comprepchem.com To mitigate side reactions and ensure high purity, an excess of phosgene is typically used. prepchem.comgoogle.com The reaction is generally performed at low temperatures to control its exothermic nature and prevent the formation of byproducts such as carbonates. prepchem.com
The reaction can be summarized as follows: CH₃C₆H₁₀OH + COCl₂ → CH₃C₆H₁₀OCOCl + HCl
This method, while effective, necessitates stringent safety protocols due to the extreme toxicity of phosgene gas. kobe-u.ac.jp
Utilization of Phosgene Oligomers (e.g., Triphosgene (B27547), Diphosgene) in this compound Preparation
To circumvent the hazards associated with handling gaseous phosgene, solid or liquid phosgene equivalents, namely triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate), are frequently used. kobe-u.ac.jpwikipedia.orgnih.govnih.gov These reagents are more convenient and safer to handle in a laboratory setting. wikipedia.orgorgsyn.org
Triphosgene , a stable crystalline solid, can be used to generate phosgene in situ or can react directly with alcohols in the presence of a base to yield chloroformates. nih.govnih.govjustia.com The reaction of an alcohol with triphosgene is typically carried out in an organic solvent. justia.com For instance, the synthesis of various alkyl and aryl chloroformates has been successfully achieved using triphosgene in excellent yields. justia.com
Diphosgene , a liquid at room temperature, serves as another convenient substitute for phosgene. wikipedia.orgchemeurope.com It can be prepared by the radical chlorination of methyl chloroformate under UV light. wikipedia.orgchemeurope.com Diphosgene converts amines to isocyanates and carboxylic acids to acid chlorides, demonstrating its utility in reactions traditionally reliant on phosgene. wikipedia.orgchemeurope.com Upon heating or catalysis, diphosgene decomposes to generate two equivalents of phosgene. wikipedia.org
The use of these oligomers provides a safer and more manageable approach to the synthesis of this compound, reducing the risks associated with the direct use of phosgene gas. kobe-u.ac.jp
Optimization of Reaction Conditions: Temperature, Solvents, and Stoichiometry
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction parameters.
Temperature: Low temperatures are crucial to minimize the formation of undesired byproducts. For example, in the synthesis of methyl chloroformate, maintaining a low temperature is essential to prevent the formation of methyl carbonate. prepchem.com Continuous flow reactors often employ preheating and reaction modules with precise temperature control to optimize the synthesis of chloroformates. google.com
Solvents: The choice of solvent can significantly influence the reaction outcome. A variety of organic solvents, such as toluene (B28343) and 1,2-dichloroethane, are commonly used in triphosgene-mediated reactions. justia.comgoogle.com The solvent should be inert to the reactants and products and provide good solubility for the starting materials.
Stoichiometry: The molar ratio of the reactants plays a critical role. An excess of phosgene or its equivalent is often used to ensure complete conversion of the alcohol and to suppress side reactions. prepchem.comgoogle.com In continuous flow synthesis, the concentrations of the reactants in the feed solutions are carefully controlled. google.com The use of a catalyst, such as dimethylformamide, can also be employed to enhance the reaction rate. justia.com
A patent for the preparation of alkyl/aryl chloroformates describes a process where a solution of an alcohol is added to a mixture of triphosgene, a catalyst, and a base in an organic solvent, highlighting the importance of controlled addition and stoichiometry. justia.com
Contemporary and Phosgene-Alternative Synthetic Strategies
In response to the significant safety concerns associated with phosgene, research has focused on developing safer and more sustainable synthetic methods.
Photo-on-Demand Synthesis of Chloroformates via Chloroform (B151607) Oxidation
A novel and safer approach for the synthesis of chloroformates involves the in situ generation of phosgene from the photo-oxidation of chloroform. acs.orgorganic-chemistry.orgnih.gov This "photo-on-demand" method utilizes chloroform as both a reactant and a solvent, eliminating the need to handle highly toxic phosgene gas directly. acs.orgorganic-chemistry.org The process typically involves irradiating a chloroform solution containing an alcohol with UV light in the presence of oxygen. acs.orgorganic-chemistry.org This technique has been successfully applied to the synthesis of various chloroformates with high yields and can be extended to one-pot syntheses of carbonates and carbamates. acs.orgorganic-chemistry.orgnih.gov
Mechanistic Insights into Photo-Decomposition of Chloroform for in situ Phosgene Generation
The photo-on-demand synthesis of phosgene from chloroform proceeds through a radical chain mechanism. kobe-u.ac.jpacs.org The process is initiated by the photolytic cleavage of a C-Cl bond in chloroform upon exposure to UV light, generating a chlorine radical (Cl•). kobe-u.ac.jpnih.gov This radical then abstracts a hydrogen atom from another chloroform molecule to produce a trichloromethyl radical (•CCl₃). kobe-u.ac.jpnih.gov The trichloromethyl radical subsequently reacts with oxygen to form phosgene (COCl₂) and regenerates a chlorine radical, thus propagating the chain reaction. kobe-u.ac.jpnih.gov
The key steps in the proposed mechanism are:
Initiation: CHCl₃ + hν → •CHCl₂ + Cl•
Propagation:
Cl• + CHCl₃ → HCl + •CCl₃
•CCl₃ + O₂ → Cl₃COO•
Cl₃COO• → COCl₂ + ClO•
ClO• + CHCl₃ → ClOH + •CCl₃
Application to the Synthesis of this compound Precursors
The primary chemical precursor for this compound is 4-methylcyclohexanol. A prevalent industrial method for synthesizing this alcohol is the catalytic hydrogenation of p-cresol (B1678582) (also known as 4-methylphenol). osti.govjlu.edu.cnwikipedia.org This process involves the reaction of p-cresol with hydrogen gas over a heterogeneous catalyst.
CH₃C₆H₄OH (p-cresol) + 2H₂ → CH₃C₆H₁₀O (4-methylcyclohexanone) + H₂ → CH₃C₆H₁₁OH (4-methylcyclohexanol)
Various catalysts have been shown to be effective for this transformation. Palladium supported on gamma-alumina (Pd/γ-Al₂O₃) is a common choice, demonstrating high conversion and selectivity. osti.gov Studies using a continuous three-phase flow reactor with a Pd/γ-Al₂O₃ catalyst have shown p-cresol conversions of up to 100%. osti.gov In this system, the selectivity towards 4-methylcyclohexanone (B47639) versus 4-methylcyclohexanol can be controlled by adjusting parameters like residence time; longer residence times favor the formation of the alcohol. osti.gov
Other catalysts, such as rhodium on alumina (B75360) pellets, have also been utilized for the hydrogenation of p-cresol under normal pressure. jlu.edu.cn The reaction conditions, including temperature and the molar ratio of hydrogen to p-cresol, are critical for optimizing the conversion rate. For instance, with a rhodium catalyst, varying the temperature between 60°C and 220°C significantly impacts the conversion of p-cresol. jlu.edu.cn
The table below summarizes findings from a study on the catalytic hydrogenation of p-cresol, highlighting the effect of temperature on conversion rates.
| Catalyst | Temperature (°C) | H₂:p-cresol (molar ratio) | p-Cresol Conversion Rate (%) |
| Rh on Alumina | 60 | 15:1 | 0.1 |
| Rh on Alumina | 80 | 15:1 | 33.3 |
| Rh on Alumina | 100 | 15:1 | 33.5 |
| Rh on Alumina | 120 | 15:1 | 18.3 |
| Rh on Alumina | 140 | 15:1 | 12.7 |
| This table is based on data presented in a study on the catalytic hydrogenation of p-cresol at normal pressure. jlu.edu.cn |
Carbonylative Routes to Chloroformates (e.g., using CO and Cl₂)
A principal industrial method for producing chloroformates involves the use of phosgene (COCl₂). rsc.org This carbonylative route is a two-step process that begins with the synthesis of phosgene itself, followed by its reaction with an alcohol.
Phosgene is produced on a large scale by reacting purified carbon monoxide (CO) and chlorine gas (Cl₂) over a porous activated carbon catalyst. rsc.org The reaction is exothermic and is typically conducted at temperatures between 50 and 150°C. rsc.org
CO + Cl₂ → COCl₂ (Phosgene)
Once synthesized, phosgene is reacted with an alcohol—in this case, 4-methylcyclohexanol—to produce the corresponding chloroformate. rsc.org To favor the formation of the chloroformate and prevent the creation of the carbonate ester byproduct, an excess of phosgene is often used. rsc.org The reaction also produces hydrogen chloride (HCl) as a byproduct.
CH₃C₆H₁₁OH (4-Methylcyclohexanol) + COCl₂ → CH₃C₆H₁₀OCOCl (this compound) + HCl
This method is highly effective but requires careful handling of phosgene, which is an extremely toxic and volatile substance. rsc.org
Green Chemistry Approaches in this compound Synthesis
In recent years, the chemical industry has increasingly focused on developing "green" synthetic methods that are safer, more efficient, and have a lower environmental impact. chegg.comrsc.org These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and often lead to milder reaction conditions. For the synthesis of this compound, key green chemistry strategies include the use of phase-transfer catalysis and continuous flow reactors.
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an organic phase and an aqueous phase. wikipedia.org This method avoids the need for expensive or hazardous solvents that can dissolve all reactants in a single phase. wikipedia.org
In the context of chloroformate synthesis, PTC can be used to bring the reacting species together. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anionic reactant from an aqueous or solid phase into the organic phase where the alcohol is present. wikipedia.org The catalyst cation pairs with the anion, and the resulting ion pair has sufficient lipophilicity to dissolve in the organic medium, where it can react. wikipedia.org
Commercially important phase-transfer catalysts include benzyltriethylammonium chloride and various methyltricaprylammonium and methyltributylammonium chlorides. The use of PTC can lead to faster reaction rates, higher yields, and fewer byproducts, aligning with the principles of green chemistry by improving efficiency and reducing the need for harsh organic solvents. wikipedia.org
The use of continuous flow reactors represents a significant advancement in the safe and efficient synthesis of aliphatic chloroformates. This technology is particularly advantageous when dealing with highly reactive and hazardous reagents like phosgene or its derivatives, such as triphosgene.
In a typical flow process, solutions of the alcohol (e.g., 4-methylcyclohexanol) and the phosgenating agent are continuously pumped and mixed in a reactor coil or microchannel. osti.gov The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid and highly controlled reactions, minimizing the formation of byproducts and improving yield. The small reaction volume at any given moment significantly enhances safety compared to large-scale batch reactors.
Patents describe methods where a mixture of an aliphatic alcohol, phosgene, a solvent, and sometimes an organic base are introduced into a flow reactor. osti.gov The reaction is maintained at a controlled temperature, for example between 0°C and 60°C, to produce a continuous stream of the aliphatic chloroformate product. osti.gov Another approach involves reacting a solution of triphosgene with a solution containing the alcohol and an amine (like tributylamine) in a flow reactor.
The table below outlines typical parameters for the synthesis of chloroformates using flow reactor technology as described in patent literature.
| Phosgene Source | Reactants | Solvent | Temperature | Residence Time |
| Phosgene | Aliphatic Hydroxyl Compound, Organic Base (optional) | Methylene Chloride | 0°C - 60°C | Not Specified |
| Triphosgene | Alcohol Compound, Tributylamine | Toluene or Tetrahydrofuran | ≤ 60°C | Controlled by flow rate (e.g., 0.5 mL/min to 10 L/min) |
| This table synthesizes data from patents describing the production of aliphatic chloroformates in flow reactors. osti.gov |
This methodology not only enhances safety but also allows for easier scalability and process automation, making it a cornerstone of modern, greener chemical manufacturing.
Reactivity Profiles and Reaction Mechanisms of 4 Methylcyclohexyl Chloroformate
Elimination and Decomposition Pathways
Thermal Decomposition to Alkyl Chlorides and Carbon Dioxide
Alkyl chloroformate esters have the potential to decompose into the corresponding alkyl chloride and carbon dioxide. wikipedia.org This thermal decomposition is a known reaction pathway for this class of compounds. rsc.org The stability of chloroformates is influenced by the nature of the alkyl group. nih.gov Generally, the order of decreasing thermal stability is as follows: aryl > primary alkyl > secondary alkyl > tertiary alkyl chloroformates. nih.gov As a secondary alkyl chloroformate, 4-methylcyclohexyl chloroformate is expected to be less thermally stable than primary alkyl or aryl chloroformates. nih.gov
The decomposition process can be facilitated by the use of catalysts. Industrial methods have been developed for the decomposition of chloroformic acid alkyl esters into their corresponding alkyl chlorides, such as methyl chloride, ethyl chloride, and various butyl chlorides. google.com These methods often employ catalysts like activated carbon or inorganic oxides (e.g., γ-alumina, α-alumina, zeolites) and can be carried out in a continuous gas-phase process. google.com The reaction effectively converts the chloroformate, which can be corrosive, into the more manageable alkyl chloride. google.com This process is efficient even for removing trace amounts of chloroformates from gas streams. google.com
Table 1: General Conditions for Catalytic Decomposition of Alkyl Chloroformates
| Parameter | Value | Source |
|---|---|---|
| Catalysts | Activated Carbon, Inorganic Oxides (Alumina, Zeolites) | google.com |
| Temperature Range | 0°C to 220°C (preferably 20°C to 150°C) | google.com |
| Procedure Type | Gas Phase Continuous (Fixed or Fluidized Bed) | google.com |
The decomposition is proposed to proceed via a nucleophilic substitution internal (SNi) mechanism, resulting in the formation of the alkyl chloride and carbon dioxide. wikipedia.org
Hydrolysis in Aqueous and Moist Environments
Chloroformates are reactive compounds that readily undergo hydrolysis in the presence of water or moist air. nih.govbasf.com The reaction yields the parent alcohol, hydrogen chloride, and carbon dioxide. nih.govwikipedia.org For this compound, this reaction would produce 4-methylcyclohexanol (B52717), hydrochloric acid, and carbon dioxide.
The kinetics and mechanism of chloroformate hydrolysis can be complex. While the reaction often follows pseudo-first-order kinetics, the mechanism can range from a dissociative SN1 pathway, involving a cationic intermediate, to a concerted SN2 process. mdpi.com In many cases, particularly with chloroformates, a third-order reaction occurs where one water molecule acts as the nucleophile and a second water molecule functions as a general base catalyst. mdpi.com Chloroformates are generally more inclined towards higher-order (associative) reaction mechanisms compared to analogous carboxylic acid chlorides. mdpi.com
The rate of hydrolysis is dependent on the structure of the alkyl group. Lower molecular weight chloroformates, such as methyl and ethyl chloroformate, tend to hydrolyze more rapidly at room temperature than higher molecular weight and aromatic chloroformates. nih.gov
Table 2: Products of this compound Hydrolysis
| Reactant | Products |
|---|
Electrophilic and Radical Reactivity
Friedel-Crafts Alkylation Analogues with Alkenes and Aryl Systems
Alkyl chloroformates, including secondary ones like this compound, can serve as alkylating agents in reactions analogous to Friedel-Crafts alkylations. researchgate.net A general method has been developed for the hydro-alkyl addition to the double bonds of alkenes using alkyl chloroformates in the presence of a Lewis acid, such as ethylaluminum sesquichloride (Et₃Al₂Cl₃). acs.orgsigmaaldrich.com
The reaction mechanism involves the interaction of the alkyl chloroformate with the Lewis acid to generate an alkyl cation. researchgate.netacs.org This electrophilic carbocation then attacks the alkene double bond. The resulting adduct carbenium ion is subsequently saturated by a hydride transfer. researchgate.netacs.org This method has been successfully applied to various types of alkenes, including 1-alkenes and internal double bonds, demonstrating its utility in forming new carbon-carbon bonds. researchgate.netacs.org
This reaction represents a significant departure from classical Friedel-Crafts alkylations that use alkyl halides, which often lead to polyalkylation products. researchgate.net The use of alkyl chloroformates allows for the synthesis of well-defined monoalkylation products in moderate to good yields. researchgate.net
Role in Generation of Reactive Intermediates
The reactivity of chloroformates allows them to act as precursors for various reactive intermediates, primarily carbocations and free radicals.
Carbocation Generation: As described in the Friedel-Crafts analogue reaction (Section 3.3.1), the interaction between an alkyl chloroformate and a strong Lewis acid leads to the formation of a reactive alkyl carbocation. researchgate.netacs.org This electrophilic intermediate is central to the subsequent alkylation of alkenes.
Radical Generation: Chloroformates can also be involved in free-radical reactions. The reduction of chloroformates derived from primary and secondary alcohols to their corresponding alkanes can be achieved using tri-n-propylsilane in the presence of a radical initiator like t-butyl peroxide at elevated temperatures. rsc.org This dehydroxylation method proceeds through a free-radical chain reaction mechanism. rsc.org The process involves the abstraction of the chlorine atom by an organosilicon radical, followed by fragmentation of the resulting acyloxy radical (RO-C(O)•) to yield an alkyl radical (R•) and carbon dioxide. The alkyl radical then abstracts a hydrogen atom from the silane (B1218182) to form the final alkane product.
Applications of 4 Methylcyclohexyl Chloroformate in Advanced Organic Synthesis
Protecting Group Strategies
The temporary masking of reactive functional groups is essential to prevent undesired side reactions during synthetic transformations. 4-Methylcyclohexyl chloroformate can be employed for the protection of both amines and hydroxyl groups, forming carbamates and carbonates, respectively. The 4-methylcyclohexyl group's steric bulk and lipophilicity can influence the stability and solubility of the protected intermediates.
The protection of amines is a frequent necessity in multi-step synthesis, particularly in peptide chemistry and the elaboration of nitrogen-containing natural products. researchgate.net Chloroformates are well-established reagents for this purpose, reacting with primary and secondary amines to yield stable carbamates. wikidot.com In a manner analogous to the widely used benzyloxycarbonyl (Cbz or Z) group, the 4-methylcyclohexyloxycarbonyl (Mcc) group can be introduced by reacting an amine with this compound in the presence of a base.
The resulting Mcc-protected amine benefits from the stability of the carbamate (B1207046) linkage under a variety of reaction conditions. The lipophilic nature of the 4-methylcyclohexyl ring can enhance the solubility of the protected compound in organic solvents, facilitating purification by chromatography. The removal of the Mcc group would likely be achieved under conditions similar to those used for other cycloalkyl-based carbamates, which may include strong acidic conditions or other specific cleavage protocols, offering an orthogonal protecting group strategy to acid-labile groups like tert-butoxycarbonyl (Boc) or base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc). wikidot.commasterorganicchemistry.com
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Structure | Cleavage Conditions |
|---|---|---|
| Boc | (CH₃)₃COCO- | Mild Acid (e.g., TFA) |
| Cbz (Z) | C₆H₅CH₂OCO- | Catalytic Hydrogenolysis, Strong Acid |
| Fmoc | C₁₄H₉CH₂OCO- | Base (e.g., Piperidine) |
| Mcc (hypothetical) | CH₃C₆H₁₀OCO- | Strong Acid (predicted) |
The protection of hydroxyl groups is critical in the synthesis of polyfunctional molecules such as carbohydrates, steroids, and macrolides. masterorganicchemistry.com this compound can react with alcohols to form 4-methylcyclohexyl carbonates, effectively masking the hydroxyl functionality. This transformation is typically carried out in the presence of a base like pyridine.
Reagent in C-C Bond Forming Reactions
Beyond its role in protection, this compound can participate in reactions that lead to the formation of new carbon-carbon bonds, particularly in the synthesis of analogues of biologically important molecules and for analytical purposes.
In the realm of peptide synthesis, chloroformates can be used to activate the carboxylic acid group of an amino acid, forming a mixed anhydride (B1165640). This activated species can then react with the amino group of another amino acid to form a peptide bond. While not as common as carbodiimide-based coupling reagents, this method offers an alternative approach.
Specifically, this compound could be used to generate a mixed anhydride of an N-protected amino acid. The resulting activated ester, possessing the bulky 4-methylcyclohexyl group, might exhibit modified reactivity and selectivity in coupling reactions. This approach could be valuable in the synthesis of peptide analogues or other amide bond-containing structures where standard coupling methods are suboptimal. For instance, the activation of a resin-bound amino acid with a chloroformate like p-nitrophenyl chloroformate has been demonstrated in solid-phase synthesis, suggesting a potential parallel application for this compound. frontiersin.org
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. sigmaaldrich.com However, many biologically relevant molecules, such as amino acids, are non-volatile due to the presence of polar functional groups. sigmaaldrich.com Derivatization is therefore a crucial step to increase their volatility. sigmaaldrich.comcore.ac.uk Alkyl chloroformates, including ethyl and methyl chloroformate, are widely used for this purpose. core.ac.uknih.govnih.govnih.gov
The reaction of this compound with polar functional groups, such as amines and carboxylic acids, would yield more volatile and thermally stable derivatives suitable for GC-MS analysis. The 4-methylcyclohexyl group would introduce a significant non-polar moiety, enhancing the chromatographic performance and providing a characteristic mass spectrometric fragmentation pattern that could aid in structural elucidation. mdpi.comresearchgate.net
The derivatization of amino acids with alkyl chloroformates is a well-established method for their quantitative analysis by GC-MS. nih.govspringernature.com The reaction typically proceeds rapidly in an aqueous medium, where both the amino and carboxylic acid groups are derivatized. nih.gov
Employing this compound for this purpose would follow a similar principle. The amino group of the amino acid would react to form a 4-methylcyclohexyloxycarbonyl derivative, while the carboxylic acid group would be esterified. The resulting derivative would have a significantly higher molecular weight and a distinct mass spectrum compared to derivatives formed with smaller alkyl chloroformates. This could be advantageous in complex biological matrices by shifting the retention time and mass-to-charge ratio of the analyte, potentially reducing interferences from other components. core.ac.ukresearchgate.net
Table 2: Hypothetical GC-MS Derivatization of Alanine
| Derivatizing Agent | Derivative Structure | Change in Molecular Weight |
|---|---|---|
| Methyl Chloroformate | CH₃OCO-Ala-OCH₃ | +72 |
| Ethyl Chloroformate | C₂H₅OCO-Ala-OC₂H₅ | +100 |
| This compound | CH₃C₆H₁₀OCO-Ala-OC₆H₁₀CH₃ | +252 |
Derivatization for Analytical Techniques (e.g., Chromatography, Mass Spectrometry)
Chiral Derivatizing Agent Applications
In analytical chemistry, a chiral derivatizing agent (CDA) is a reagent used to convert a mixture of enantiomers into a mixture of diastereomers. nih.gov This transformation is crucial because enantiomers possess identical physical properties in an achiral environment, making them indistinguishable by common analytical techniques like standard nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC). researchgate.net Diastereomers, however, have different physical properties and can be readily distinguished and quantified.
The general methodology involves reacting the enantiomeric mixture (e.g., of a chiral alcohol or amine) with an enantiomerically pure CDA. Chloroformates are a class of compounds well-suited for this purpose. For instance, the reaction of a chiral alcohol with a chloroformate yields a diastereomeric mixture of carbonates. These diastereomers can then be analyzed.
While specific research literature detailing the use of this compound as a primary, widely-adopted CDA is not extensive, its chemical structure is analogous to other chloroformates used for this purpose, such as (-)-menthyl chloroformate. researchgate.netnih.govresearchgate.net The principle of its application would involve the following steps:
Derivatization: The chiral this compound (assuming it has been resolved into a single enantiomer) is reacted with a racemic or enantiomerically-enriched sample of a chiral alcohol or amine.
Formation of Diastereomers: This reaction produces a mixture of diastereomeric carbonates or carbamates, respectively. The ratio of these diastereomers corresponds directly to the enantiomeric ratio of the original analyte.
Analysis: The resulting diastereomers are then quantified, typically using chromatographic methods (GC or HPLC) where they will have different retention times, or by NMR spectroscopy, where key nuclei will exhibit different chemical shifts. nih.gov
The effectiveness of a CDA depends on the degree of separation it induces in the resulting diastereomers' signals. The bulky 4-methylcyclohexyl group would provide a distinct chemical and steric environment, which is a prerequisite for achieving good resolution in analysis.
Table 1: Principle of Chiral Derivatization
| Analyte (Enantiomeric Mixture) | Reagent | Product (Diastereomeric Mixture) | Analytical Technique |
| Chiral Alcohol (R/S) | (1R)-4-Methylcyclohexyl chloroformate | (R)-Alcohol-(1R)-carbonate & (S)-Alcohol-(1R)-carbonate | HPLC, GC, NMR |
| Chiral Amine (R/S) | (1R)-4-Methylcyclohexyl chloroformate | (R)-Amine-(1R)-carbamate & (S)-Amine-(1R)-carbamate | HPLC, GC, NMR |
Precursor for Complex Molecular Architectures and Functional Materials
The high reactivity of the chloroformate group makes this compound a valuable building block for synthesizing more complex molecules, including polymers and fine chemicals.
Chloroformates are direct precursors to the carbonate linkage that forms the backbone of polycarbonate polymers. The synthesis of polycarbonates can be achieved through the polycondensation reaction of a diol with a phosgene-equivalent reagent like a chloroformate. mdpi.com
In this context, this compound can react with various diols (e.g., aliphatic diols or aromatic diols like bisphenol A) to produce polycarbonates. The incorporation of the 4-methylcyclohexyl group into the polymer backbone is expected to impart specific properties, such as increased hydrophobicity, improved solubility in organic solvents, and altered thermal characteristics (e.g., glass transition temperature) compared to polycarbonates made from simpler aliphatic chloroformates.
Similarly, it can be used in the synthesis of polyurethanes. Polyurethanes are typically formed from the reaction of diisocyanates and polyols. nih.gov However, chloroformates can be used to create carbonate or carbamate linkages within the polymer structure. For example, reaction with a diamine would yield a bis-carbamate, which can serve as a monomer in subsequent polymerization steps.
Table 2: Polymer Synthesis Applications
| Polymer Type | Co-reactant | Resulting Linkage | Expected Influence of 4-Methylcyclohexyl Group |
| Polycarbonate | Diol (e.g., 1,4-Butanediol) | Carbonate | Increases thermal stability and hydrophobicity |
| Polyurethane Precursor | Diamine (e.g., Hexamethylenediamine) | Carbamate | Modifies solubility and mechanical properties |
Beyond polymerization, this compound serves as a versatile intermediate for introducing the 4-methylcyclohexyloxycarbonyl (MCHM-oc) group into organic molecules. This group can function as a protecting group for reactive functionalities, particularly alcohols and amines, during multi-step syntheses.
The reaction of this compound with an alcohol or phenol (B47542) in the presence of a mild base yields a stable carbonate. Likewise, its reaction with a primary or secondary amine yields a carbamate. These protecting groups are generally stable to a range of reaction conditions but can be removed when desired, typically under basic or acidic hydrolysis, to reveal the original functional group. The specific nature of the 4-methylcyclohexyl group can influence the stability and cleavage conditions of the protecting group, as well as the solubility of the intermediate compound.
Table 3: Utility as a Synthetic Intermediate
| Substrate Functional Group | Reagent | Product | Utility |
| Alcohol (R-OH) | This compound | R-O-CO-O-(4-Methylcyclohexyl) | Protection of hydroxyl group |
| Amine (R-NH2) | This compound | R-NH-CO-O-(4-Methylcyclohexyl) | Protection of amino group |
The reactivity of this compound allows for the chemical modification and functionalization of complex substrates, such as surfaces, natural products, or existing polymers that possess reactive nucleophilic sites. nih.govnih.gov
This surface modification is a powerful strategy to alter the physicochemical properties of a material. For instance, a hydrophilic substrate with surface hydroxyl groups (e.g., silica, cellulose, or polyvinyl alcohol) can be rendered more hydrophobic by reacting it with this compound. The covalent attachment of the aliphatic, non-polar 4-methylcyclohexyl groups to the surface reduces its surface energy and affinity for water. This can be useful in applications requiring controlled wettability, biocompatibility, or altered interfacial properties. nih.gov
Table 4: Applications in Substrate Functionalization
| Substrate | Reactive Group on Substrate | Attached Functional Group | Change in Substrate Property |
| Silica Gel | Silanol (-OH) | 4-Methylcyclohexyloxycarbonyl | Increased hydrophobicity |
| Cellulose | Hydroxyl (-OH) | 4-Methylcyclohexyloxycarbonyl | Decreased water absorption |
| Amino-functionalized Polymer | Amine (-NH2) | 4-Methylcyclohexyloxycarbonyl | Altered solubility and surface energy |
Stereochemical Aspects in 4 Methylcyclohexyl Chloroformate Chemistry
Isomerism of 4-Methylcyclohexyl Moiety (cis/trans) and its Influence on Reactivity
The 4-methylcyclohexyl group in 4-methylcyclohexyl chloroformate exists as two geometric isomers: cis and trans. This isomerism arises from the relative spatial arrangement of the methyl group and the chloroformate group across the plane of the cyclohexane (B81311) ring.
In the trans isomer, the methyl and chloroformate groups are on opposite sides of the ring. This arrangement allows both bulky substituents to potentially occupy equatorial positions in the stable chair conformation, which minimizes steric hindrance. The cis isomer has both groups on the same side of the ring, forcing one substituent into an axial position in the chair conformation, which is generally less stable due to 1,3-diaxial interactions.
The reactivity of the chloroformate group is influenced by its conformational position (axial vs. equatorial). An equatorially positioned chloroformate group is sterically more accessible to incoming nucleophiles, which can lead to faster reaction rates compared to a more hindered axial chloroformate group. Therefore, the trans isomer, which preferentially places the chloroformate in an equatorial position, is expected to be more reactive in many substitution reactions than the cis isomer.
Table 1: Conformational Analysis of this compound Isomers
| Isomer | Substituent Orientation | Predominant Conformation | Expected Relative Reactivity |
| cis | Same side of the ring | One equatorial, one axial | Lower |
| trans | Opposite sides of the ring | Both equatorial | Higher |
Chiral Induction and Enantioselective Transformations utilizing this compound
Based on available scientific literature, this compound is not a standard or widely reported reagent for chiral induction or enantioselective transformations. The 4-methylcyclohexyl moiety itself is achiral, and while the introduction of the chloroformate group creates stereoisomers, these are geometric isomers (cis/trans) rather than enantiomers. For a compound to be an effective chiral auxiliary or to induce chirality, it typically needs to possess inherent chirality, conformational rigidity, and the ability to effectively bias the stereochemical outcome of a reaction, features not prominent in this compound.
There is no significant evidence in the chemical literature to suggest that this compound is used for diastereomeric salt formation as a method of resolution. This technique is applicable for resolving racemic mixtures of acids or bases, and this compound does not fall into these categories, nor is it typically used to derivatize them for this purpose.
The use of this compound as a chiral auxiliary or as a precursor to a chiral reagent in asymmetric synthesis is not a documented application. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. The achiral nature of the 4-methylcyclohexyl group makes it unsuitable for this role.
Stereospecificity and Stereoselectivity in Reactions Involving the Chloroformate Group
Reactions involving the chloroformate group are typically nucleophilic acyl substitutions. The stereochemical outcome of these reactions is generally dictated by the mechanism and the nature of the nucleophile, rather than being significantly influenced by the stereochemistry of the distant 4-methylcyclohexyl group.
For instance, when this compound reacts with a chiral alcohol, the reaction proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the formation of the new carbonate ester. The reaction is stereospecific with respect to the chiral center of the nucleophile.
However, the cis or trans nature of the 4-methylcyclohexyl group can influence the stereoselectivity if the reaction creates a new stereocenter or if the nucleophile has multiple reactive sites. The different steric environments of the axial versus equatorial chloroformate groups in the cis and trans isomers could potentially lead to different diastereomeric ratios of products when reacting with a chiral nucleophile. However, specific studies detailing such stereoselectivity for this compound are not widely available.
Advanced Methodological Considerations and Future Research Directions
Development of Novel Catalytic Systems for Chloroformate Reactions
The development of new and efficient catalytic systems is a cornerstone of modern organic synthesis. For reactions involving 4-Methylcyclohexyl chloroformate, novel catalysts could lead to milder reaction conditions, higher yields, and improved selectivity. Research in this area could focus on both organocatalysts and metal-based catalysts.
For instance, the design of catalysts for the enantioselective synthesis of chiral compounds is a significant area of interest. nih.gov While this compound itself is typically used as a racemic mixture of cis and trans isomers, its reactions with chiral nucleophiles could be influenced by chiral catalysts to favor the formation of one diastereomer over another. Furthermore, the development of robust catalysts for the hydrogenation of related compounds suggests possibilities for new catalytic transformations involving chloroformates. researchgate.net
Mechanistic Elucidation of Underexplored Reaction Pathways
While the general reactivity of chloroformates is well-established, there may be underexplored or unexpected reaction pathways for this compound. Detailed mechanistic studies, combining experimental techniques with computational analysis, are essential to uncover these new transformations. rsc.org
For example, investigating the potential for this compound to participate in reactions initiated by radical species or under photochemical conditions could open up new synthetic possibilities. Time-resolved spectroscopy and kinetic studies, coupled with the computational modeling of potential intermediates and transition states, would be invaluable in elucidating these complex mechanisms.
Integration of this compound in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent a highly efficient and atom-economical approach to synthesis. nih.govtcichemicals.comorganic-chemistry.org The integration of this compound into MCRs is a promising area for future research.
Given its reactive chloroformate group, it could potentially serve as a key component in novel MCRs to generate diverse molecular scaffolds. For instance, a reaction involving an amine, an isocyanide, and this compound could theoretically lead to the rapid assembly of complex urea (B33335) derivatives. Cascade reactions, where a single synthetic operation triggers a series of subsequent transformations, also present an exciting avenue for the use of this compound.
Sustainable and Atom-Economical Synthetic Strategies for Chloroformates
The principles of green chemistry, particularly the concept of atom economy, are increasingly guiding the development of new synthetic methods. Atom economy focuses on maximizing the incorporation of atoms from the reactants into the final product, thereby minimizing waste.
Future research will likely focus on developing more sustainable and atom-economical methods for both the synthesis and application of this compound. This could involve exploring alternative, less hazardous starting materials for its production. In its application, designing reactions that are catalytic rather than stoichiometric and that proceed with high atom economy will be a key goal. Addition and rearrangement reactions are particularly favorable from an atom economy perspective.
Q & A
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation factors. Use software like EPI Suite™ to simulate hydrolysis rates and partition coefficients (Log Kow). Validate predictions with experimental hydrolysis studies at varying pH levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
